3-(2,3-Dihydroxyphenyl)propanoic acid
3-(2,3-Dihydroxyphenyl)propanoic acid
3-(2,3-dihydroxyphenyl)propanoic acid is a monocarboxylic acid that is propionic acid carrying a 2,3-dihydroxyphenyl substituent at C-3; a microbial metabolite of quinoline. It has a role as a metabolite. It is a monocarboxylic acid and a (dihydroxyphenyl)propanoic acid. It derives from a propionic acid. It is a conjugate acid of a 3-(2,3-dihydroxyphenyl)propanoate.
3-(2, 3-Dihydroxyphenyl)propanoic acid, also known as 2, 3-dihydroxy-b-phenylpropionate or 2, 3-dhppa, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(2, 3-Dihydroxyphenyl)propanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-(2, 3-Dihydroxyphenyl)propanoic acid can be biosynthesized from propionic acid.
3-(2, 3-Dihydroxyphenyl)propanoic acid, also known as 2, 3-dihydroxy-b-phenylpropionate or 2, 3-dhppa, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(2, 3-Dihydroxyphenyl)propanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-(2, 3-Dihydroxyphenyl)propanoic acid can be biosynthesized from propionic acid.
Brand Name:
Vulcanchem
CAS No.:
3714-73-6
VCID:
VC21159286
InChI:
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12)
SMILES:
C1=CC(=C(C(=C1)O)O)CCC(=O)O
Molecular Formula:
C9H10O4
Molecular Weight:
182.17 g/mol
3-(2,3-Dihydroxyphenyl)propanoic acid
CAS No.: 3714-73-6
Cat. No.: VC21159286
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(2,3-dihydroxyphenyl)propanoic acid is a monocarboxylic acid that is propionic acid carrying a 2,3-dihydroxyphenyl substituent at C-3; a microbial metabolite of quinoline. It has a role as a metabolite. It is a monocarboxylic acid and a (dihydroxyphenyl)propanoic acid. It derives from a propionic acid. It is a conjugate acid of a 3-(2,3-dihydroxyphenyl)propanoate. 3-(2, 3-Dihydroxyphenyl)propanoic acid, also known as 2, 3-dihydroxy-b-phenylpropionate or 2, 3-dhppa, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(2, 3-Dihydroxyphenyl)propanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-(2, 3-Dihydroxyphenyl)propanoic acid can be biosynthesized from propionic acid. |
|---|---|
| CAS No. | 3714-73-6 |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 3-(2,3-dihydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12) |
| Standard InChI Key | QZDSXQJWBGMRLU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)O)CCC(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)O)O)CCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator